molecular formula C7H12O4 B1216137 (R)-3-Methylhexanedioic acid CAS No. 623-82-5

(R)-3-Methylhexanedioic acid

Cat. No. B1216137
CAS RN: 623-82-5
M. Wt: 160.17 g/mol
InChI Key: SYEOWUNSTUDKGM-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may also include yield, purity, and optimization of the synthesis process .


Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, MS) and X-ray crystallography to determine the compound’s molecular structure .


Chemical Reactions Analysis

This involves studying the compound’s reactivity, including its participation in various chemical reactions .


Physical And Chemical Properties Analysis

This includes the compound’s physical properties (like melting point, boiling point, solubility) and chemical properties (like acidity, basicity, reactivity) .

Scientific Research Applications

1. Antioxidant and Antibacterial Properties

(R)-3-Methylhexanedioic acid, as a part of its analogues such as (2S,5R)-2-ethyl-5-methylhexanedioic acid, has been found to display strong antioxidant properties. It exhibited significant activity in neutralizing superoxide anion radicals, which suggests potential applications in combating oxidative stress-related diseases or in food preservation. Moreover, its antibacterial properties were also investigated, suggesting its use in antimicrobial treatments or agents (Luo et al., 2017).

2. Biological Marker in Human Urine

Research has shown that compounds like 3-methylhexanedioic acid are present in all human urine samples examined. This compound and others in its class are excreted in varying quantities, indicating their potential role as biological markers for various metabolic or physiological conditions. This research opens up possibilities for using these compounds in diagnostic procedures or health monitoring (Pettersen & Stokke, 1973).

3. Production of Chiral Hydroxyalkanoic Acids

A novel method for producing enantiomerically pure R-3-hydroxyalkanoic acids, which include derivatives of (R)-3-Methylhexanedioic acid, has been developed. These compounds are obtained via the hydrolysis of poly(hydroxyalkanoate) copolymers synthesized by bacteria like Pseudomonas putida. This process is significant in the pharmaceutical and fine chemical industries, where such chiral compounds are valuable (de Roo et al., 2002).

4. Understanding Metabolic Pathways

The study of the alpha-oxidation of 3-methyl-branched fatty acids, which includes compounds related to (R)-3-Methylhexanedioic acid, provides insights into metabolic pathways in the liver. This research contributes to a deeper understanding of how various isomers of such fatty acids are metabolized, with implications for understanding metabolic disorders and developing targeted therapies (Croes et al., 1999).

5. Applications in Skin Sensitization Studies

High-resolution magic angle spinning (HR-MAS) NMR spectroscopy of reconstructed human epidermis has explored the interactions between skin sensitizers and nucleophilic amino acids, using analogues of (R)-3-Methylhexanedioic acid as probes. This research is pivotal in understanding the molecular mechanisms of skin immune system activation by sensitizing chemicals, which is crucial for developing safer cosmetic and pharmaceutical products (Elbayed et al., 2013).

Safety And Hazards

This involves detailing the compound’s toxicity, environmental impact, handling precautions, and disposal methods .

Future Directions

This could involve potential applications, ongoing research, and open questions about the compound .

properties

IUPAC Name

(3R)-3-methylhexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-5(4-7(10)11)2-3-6(8)9/h5H,2-4H2,1H3,(H,8,9)(H,10,11)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYEOWUNSTUDKGM-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201016369
Record name (R)-3-Methyladipic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Methylhexanedioic acid

CAS RN

623-82-5
Record name (3R)-3-Methylhexanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=623-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-3-Methyladipic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-3-methyladipic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.833
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JV Scott - Asymmetrie Synrhesk, 2012 - books.google.com
2 IW Scott ment of this higher order criterion for a successful synthesis has esthetic as well as very practical foundations [eg, the dependence of pharmaco-logical (I) or pheromonal …
Number of citations: 121 books.google.com

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